Methallylescaline, chemically known as 4-methallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound and a synthetic analog of mescaline. It was first synthesized by Alexander Shulgin and is recognized for its psychoactive properties, producing intense visual experiences and alterations in perception. The dosage range typically falls between 40 to 65 milligrams, with effects lasting approximately 12 to 16 hours. Users report vivid open and closed-eye visuals, including neon colors and kaleidoscopic imagery, although the compound is associated with a steep dose-response curve, meaning small changes in dosage can significantly affect the experience .
Methallylescaline undergoes various metabolic processes in the body. In vitro studies have shown that it is primarily metabolized in human hepatocytes, leading to the formation of several metabolites through hydroxylation processes. Notably, four phase I metabolites have been identified: three hydroxy-methallylescaline derivatives and one dihydroxy-methallylescaline derivative. These metabolites exhibit specific product ions upon mass spectrometry analysis, indicating distinct structural modifications from the parent compound .
The synthesis of methallylescaline involves several steps typical of phenethylamine synthesis. The primary method includes:
Shulgin's original synthesis details can be found in his book PiHKAL (Phenethylamines I Have Known and Loved), which provides insights into the chemical processes involved .
Methallylescaline shares structural similarities with several other psychedelic compounds. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Mescaline | 3,4,5-trimethoxyphenethylamine | Naturally occurring; traditional use in rituals |
Allylescaline | 4-allyloxy-3,5-dimethoxyphenethylamine | Precursor to methallylescaline |
2C-B | 4-bromo-2,5-dimethoxyphenethylamine | Known for strong visual effects; widely studied |
DOI (2,5-Dimethoxy-4-iodoamphetamine) | 2,5-dimethoxy-4-iodoamphetamine | Potent psychedelic; longer duration than mescaline |
Methallylescaline's unique feature lies in its specific substitution at the 4-position with a methallyloxy group, distinguishing it from other phenethylamines and contributing to its unique psychoactive profile .